![molecular formula C18H27ClN2O2 B13520670 1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride](/img/structure/B13520670.png)
1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[1-(5-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is a synthetic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a methoxy group attached to the indene ring, a piperidine ring, and an ethanamine moiety. It is commonly used in scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride typically involves multiple steps:
Formation of the Indene Derivative: The starting material, 5-methoxy-2,3-dihydro-1H-indene, is synthesized through a series of reactions involving methoxy substitution and hydrogenation.
Piperidine Ring Formation: The indene derivative is then reacted with piperidine under specific conditions to form the piperidin-4-yl intermediate.
Ethanamine Addition: The piperidin-4-yl intermediate is further reacted with ethanamine to form the final product.
Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products:
Oxidation: Hydroxylated derivatives of the indene ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-[1-(5-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5-methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound is believed to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.
Comparison with Similar Compounds
- 1-[1-(5-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine
- 2,3-Dihydro-1H-indene-1-amine hydrochloride
- 5-Methoxy-2,3-dihydro-1H-indene
Uniqueness: 1-[1-(5-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
1-[1-(5-Methoxy-2,3-dihydro-1H-indene-1-carbonyl)piperidin-4-yl]ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and inflammation. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methoxy-indene carbonyl moiety, which is hypothesized to contribute to its biological effects. The molecular formula is C14H20N2O2⋅HCl, with a molecular weight of approximately 284.78 g/mol.
Research indicates that compounds with similar structures may exhibit their biological effects through modulation of neurotransmitter systems and inflammatory pathways. Notably, the compound may interact with the NLRP3 inflammasome, influencing pyroptosis and cytokine release, particularly interleukin-1β (IL-1β) .
Anti-inflammatory Properties
The compound's potential anti-inflammatory activity has been highlighted in recent research. It may inhibit the NLRP3 inflammasome, which plays a crucial role in the immune response and inflammation. In vitro studies demonstrated that related compounds could significantly reduce IL-1β release in macrophages stimulated with lipopolysaccharide (LPS) and ATP .
Case Studies
A few case studies have documented the effects of structurally similar compounds on inflammation and neuroprotection:
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Case Study on NLRP3 Inhibition :
- Objective : To evaluate the inhibitory effect on IL-1β release.
- Method : THP-1 cells were differentiated into macrophages and treated with the compound.
- Results : A significant reduction in IL-1β levels was observed, indicating potential therapeutic applications in inflammatory diseases.
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Neuroprotective Effects :
- Objective : To assess neuroprotective capabilities in animal models.
- Method : Administration of similar piperidine derivatives was evaluated for cognitive function improvement.
- Results : Enhanced memory retention and reduced oxidative stress markers were reported, suggesting potential benefits for neurodegenerative conditions.
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C18H27ClN2O2 |
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Molecular Weight |
338.9 g/mol |
IUPAC Name |
[4-(1-aminoethyl)piperidin-1-yl]-(5-methoxy-2,3-dihydro-1H-inden-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-12(19)13-7-9-20(10-8-13)18(21)17-5-3-14-11-15(22-2)4-6-16(14)17;/h4,6,11-13,17H,3,5,7-10,19H2,1-2H3;1H |
InChI Key |
ITFGSMBNNTYSPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)C2CCC3=C2C=CC(=C3)OC)N.Cl |
Origin of Product |
United States |
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